molecular formula C5H2F4N2 B1406784 2-Fluoro-6-trifluoromethyl-pyrazine CAS No. 1206524-47-1

2-Fluoro-6-trifluoromethyl-pyrazine

Cat. No.: B1406784
CAS No.: 1206524-47-1
M. Wt: 166.08 g/mol
InChI Key: CBGKNSVUMVRDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-trifluoromethyl-pyrazine is a heterocyclic organic compound with the molecular formula C5H2F4N2 It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine and trifluoromethyl groups, respectively

Scientific Research Applications

2-Fluoro-6-trifluoromethyl-pyrazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also harmful if swallowed or inhaled, and it can cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions for “2-Fluoro-6-trifluoromethyl-pyrazine” could involve its use in the synthesis of new agrochemical and pharmaceutical products . The development of efficient and scalable methods for its synthesis could also be a focus of future research .

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-trifluoromethyl-pyrazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of certain enzymes, leading to conformational changes that either enhance or inhibit their activity. Additionally, it can modulate transcription factors, resulting in altered gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects, while higher doses can lead to significant adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Toxic effects at high doses include hepatotoxicity and nephrotoxicity, indicating the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways mediated by cytochrome P450 enzymes. The metabolic flux and levels of metabolites are significantly influenced by the presence of this compound, which can alter the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, which aid in its uptake and distribution across cellular compartments. The localization and accumulation of this compound within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can significantly impact its biochemical interactions and overall effectiveness in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-trifluoromethyl-pyrazine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-6-trifluoromethyl-pyrazine with a fluoride source such as potassium fluoride in the presence of a suitable catalyst. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-trifluoromethyl-pyrazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at position 2 can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the fluorine atoms may reduce the reactivity.

    Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl groups onto the pyrazine core.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide, elevated temperatures.

    Electrophilic Substitution: Various electrophiles, Lewis acids as catalysts.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids or esters, base (e.g., potassium carbonate), solvents like tetrahydrofuran or toluene.

Major Products Formed

    Nucleophilic Substitution: Amino or thiol-substituted pyrazines.

    Electrophilic Substitution: Substituted pyrazines with various electrophilic groups.

    Cross-Coupling Reactions: Aryl or heteroaryl-substituted pyrazines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methyl-pyrazine
  • 2-Fluoro-6-chloro-pyrazine
  • 2-Fluoro-6-bromo-pyrazine
  • 2-Fluoro-6-iodo-pyrazine

Uniqueness

2-Fluoro-6-trifluoromethyl-pyrazine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and stability compared to other similar compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGKNSVUMVRDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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